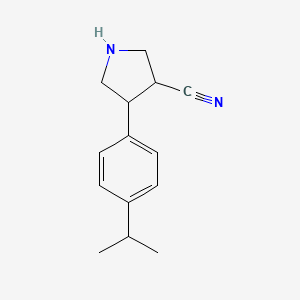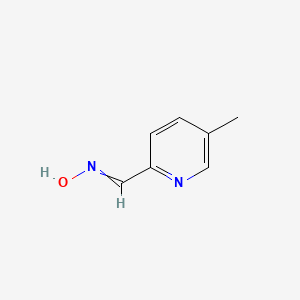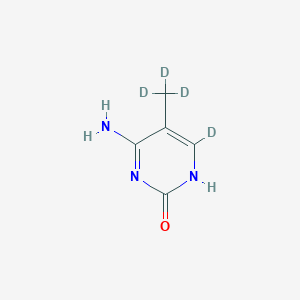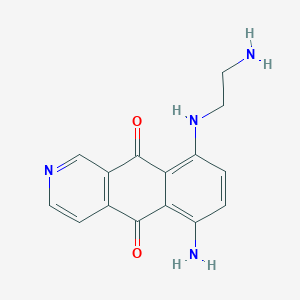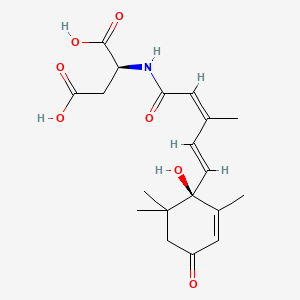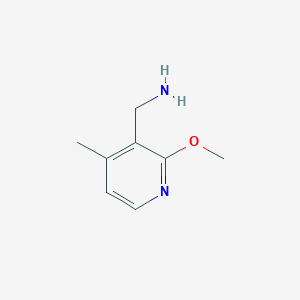
(2-Methoxy-4-methylpyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-4-methylpyridin-3-yl)methanamine is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4-methylpyridin-3-yl)methanamine typically involves the reaction of 2-methoxy-4-methylpyridine with formaldehyde and ammonia or a primary amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the methanamine group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-4-methylpyridin-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(2-Methoxy-4-methylpyridin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxy-4-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-Methoxypyridin-4-yl)methanamine: Similar structure but with different positioning of the methoxy group.
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine: Contains an additional methyl group, leading to different chemical properties.
(4-Methylpyridin-2-yl)methanamine: Different positioning of the methyl group.
Uniqueness
(2-Methoxy-4-methylpyridin-3-yl)methanamine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(2-methoxy-4-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C8H12N2O/c1-6-3-4-10-8(11-2)7(6)5-9/h3-4H,5,9H2,1-2H3 |
InChI Key |
BZMPUCHCLQCTND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)OC)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



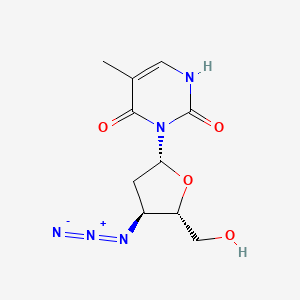

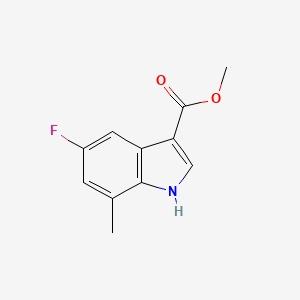
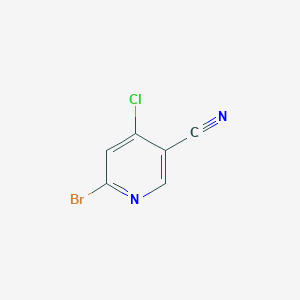
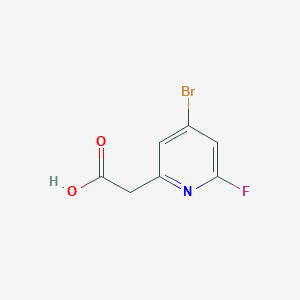
![(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine](/img/structure/B13442230.png)
